Cas no 2097872-71-2 (2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine)

2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine
- (4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- F6479-5956
- 2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 2097872-71-2
- AKOS032457806
- [4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone
-
- Inchi: 1S/C24H23N3O3/c1-16-25-13-10-22(26-16)29-17-11-14-27(15-12-17)24(28)23-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)23/h2-10,13,17,23H,11-12,14-15H2,1H3
- InChI Key: OZINHPRWCYNOAG-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(C)N=1)C1CCN(C(C2C3C=CC=CC=3OC3C=CC=CC2=3)=O)CC1
Computed Properties
- Exact Mass: 401.17394160g/mol
- Monoisotopic Mass: 401.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 64.6Ų
2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-5956-100mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-2mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-1mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-3mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-20μmol |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-5μmol |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-4mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-75mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-10μmol |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6479-5956-5mg |
2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine |
2097872-71-2 | 5mg |
$69.0 | 2023-09-08 |
2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine Related Literature
-
1. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
Additional information on 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine
Introduction to 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine (CAS No. 2097872-71-2)
2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine, a compound with the CAS number 2097872-71-2, represents a significant advancement in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a pyrimidine core, a piperidine moiety, and a xanthene derivative, which collectively contribute to its unique chemical and biological properties.
The pyrimidine ring is a fundamental structural unit in many bioactive molecules, often found in nucleoside analogs and antiviral agents. In this compound, the pyrimidine ring is substituted at the 2-position with a methyl group, which enhances its lipophilicity and influences its interactions with biological targets. The 4-position of the pyrimidine ring is linked to a piperidine group through an oxygen atom, forming an ether linkage. This modification introduces a secondary amine functionality into the molecule, which can participate in hydrogen bonding interactions and further modulate its pharmacological activity.
The piperidine moiety is another critical component of this compound, contributing to its solubility and metabolic stability. Piperidine derivatives are widely recognized for their role in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The presence of the piperidine group in 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine suggests that this compound may exhibit properties suitable for CNS-targeted therapies.
The xanthene derivative attached to the piperidine ring through an amide bond is perhaps one of the most intriguing aspects of this molecule. Xanthene compounds are known for their fluorescence properties and have been widely used in dye-sensitized solar cells, biological imaging, and as photosensitizers in photodynamic therapy. In this context, the xanthene moiety in 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine could potentially enhance the molecule's ability to interact with biological systems through photochemical mechanisms.
Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can simultaneously target multiple disease pathways or enhance therapeutic efficacy through combined mechanisms. The structural features of 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine make it an attractive candidate for such applications. For instance, the combination of a pyrimidine core with a piperidine and xanthene derivative could enable simultaneous interaction with enzymes and receptors involved in various disease processes.
In terms of biological activity, preliminary studies have suggested that compounds with similar structural motifs may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer and inflammatory diseases. The amide bond connecting the xanthene derivative to the piperidine ring could serve as a hinge region for binding to target proteins, while the lipophilic methyl group at the 2-position of the pyrimidine ring could enhance membrane permeability and oral bioavailability.
The synthesis of 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled efficient construction of the complex molecular framework. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also pave the way for scalable production methods suitable for industrial applications.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies suggest that 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.
Emerging research in medicinal chemistry has demonstrated that integrating different chemical scaffolds can lead to novel therapeutic agents with enhanced properties. The combination of a pyrimidine core with piperidine and xanthene derivatives exemplifies this approach by leveraging the unique characteristics of each moiety to create a multifunctional molecule. Such integrative strategies are expected to drive innovation in drug discovery and lead to more effective treatments for complex diseases.
The potential applications of 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine extend beyond traditional small-molecule drugs. Its photochemical properties make it an interesting candidate for photodynamic therapy (PDT), where light activation can induce targeted cell killing without systemic toxicity. Additionally, its ability to interact with multiple biological targets suggests potential utility in combination therapies aimed at overcoming drug resistance or enhancing treatment outcomes.
In conclusion, 2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine (CAS No. 2097872-71-2) represents a significant advancement in pharmaceutical chemistry with promising therapeutic applications. Its unique structural features, including a pyrimidine core linked to piperidine and xanthene derivatives, contribute to its multifunctionality and potential for targeting multiple disease pathways. Further research into its biological activity, pharmacokinetics, and synthetic methodologies will be essential for realizing its full therapeutic potential.
2097872-71-2 (2-methyl-4-{1-(9H-xanthene-9-carbonyl)piperidin-4-yloxy}pyrimidine) Related Products
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)




